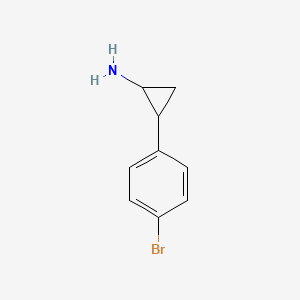

2-(4-Bromophenyl)cyclopropanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLLHILOPOQXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611252 | |

| Record name | 2-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90561-75-4 | |

| Record name | 2-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 4 Bromophenyl Cyclopropanamine

Reactivity of the Cyclopropane (B1198618) Ring System in 2-(4-Bromophenyl)cyclopropanamine

The three-membered cyclopropane ring is defined by significant ring strain, a consequence of both angle strain from the compressed 60° internal bond angles and torsional strain from the eclipsed conformation of its hydrogen atoms. youtube.comwikipedia.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions under specific conditions, behaving in some respects like a carbon-carbon double bond. khanacademy.orgyoutube.com

The ring-opening of 2-arylcyclopropylamines is highly dependent on the reaction conditions and the nature of the substituents. For compounds like this compound, particularly when the amine is protonated to form an ammonium salt, the cleavage of the cyclopropane ring is governed by electronic effects.

Under strongly acidic or electrophilic conditions, the protonated amine group acts as a potent σ-acceptor (electron-withdrawing group). Theoretical studies and experimental evidence on the closely related trans-2-phenylcyclopropylamine hydrochloride suggest that a strong σ-acceptor substituent interacts with the cyclopropane 1e” orbital, which leads to the weakening and subsequent cleavage of the distal C2–C3 bond. acs.orgnih.gov This is in contrast to cyclopropanes bearing π-acceptor groups, which typically undergo cleavage of the vicinal C1–C2 bond. acs.orgnih.gov

The proposed mechanism for electrophilic ring-opening in a superacidic medium involves the formation of a dicationic intermediate. acs.orgnih.gov The reaction proceeds through protonation of the distal C2-C3 bond, generating a superelectrophilic species that can then react with a nucleophile, such as an aromatic solvent, in a Friedel-Crafts-type reaction. acs.orgnih.gov Other potential pathways for ring-opening include oxidative radical reactions, which can be initiated by photoredox catalysis or metal-mediated single-electron oxidation, leading to the formation of an alkyl radical intermediate. beilstein-journals.org

| Reaction Type | Proposed Mechanism | Key Intermediates | Outcome |

| Electrophilic Ring-Opening (Superacid) | Protonation of the amine group creates a σ-acceptor. Subsequent protonation of the distal C2-C3 bond leads to cleavage. acs.orgnih.gov | Dicationic species, Superelectrophile acs.orgnih.gov | Formation of a 1,3-difunctionalized propane derivative. |

| Oxidative Radical Ring-Opening | Single-electron oxidation generates a radical cation, followed by ring fission to form a more stable alkyl radical. beilstein-journals.org | Alkoxy or alkyl radical beilstein-journals.org | Formation of functionalized open-chain products. |

| Nucleophilic Ring-Opening (with activated cyclopropanes) | Attack by a nucleophile on a cyclopropane ring activated by electron-accepting groups. researchgate.net | Zwitterionic or carbanionic species acs.orgnih.gov | Formation of a 1,3-adduct. |

This table summarizes potential ring-opening mechanisms applicable to cyclopropane systems.

Despite its inherent strain, the cyclopropane ring in this compound is remarkably stable under a wide range of reaction conditions, particularly those that are not strongly electrophilic or radical-based. The 2-arylcyclopropylamine (ACPA) motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals, which attests to the ring's compatibility with physiological conditions and various synthetic transformations. researchgate.netelsevierpure.com

The stability of the ring allows for selective chemical modifications at the amine and the bromophenyl moieties without causing ring-opening. For instance, the amine can undergo acylation, alkylation, and sulfonylation, and the bromophenyl group can participate in a variety of palladium-catalyzed cross-coupling reactions while the three-membered ring remains intact. This functional group tolerance is critical for its use as a versatile intermediate in the synthesis of complex molecules and chemical libraries. researchgate.netnih.gov

Reactions Involving the Amine Functional Group of this compound

The primary amine is a key functional handle, acting as a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to the derivatization of this compound.

The lone pair of electrons on the nitrogen atom allows the amine group to react with a wide range of electrophiles. Standard functionalization strategies include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. The synthesis of N-(2-phenylcyclopropyl)-benzamide is a classic example of this transformation. acs.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.

Alkylation: Nucleophilic attack on alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to furnish secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate the corresponding ureas and thioureas.

These reactions are typically high-yielding and can be performed under mild conditions, further highlighting the utility of the ACPA scaffold.

The robust and versatile reactivity of the amine group makes this compound an ideal starting material for the construction of chemical libraries using diversity-oriented synthesis (DOS). In this approach, a common core scaffold is reacted with a diverse set of building blocks to rapidly generate a large number of structurally related compounds for biological screening.

The amine serves as a key point of diversification. Using parallel synthesis techniques, the parent amine can be reacted with arrays of different reactants to explore a wide chemical space. For example, a library of amides can be generated by reacting the amine with a collection of commercially available carboxylic acids. This strategy allows for the systematic modification of steric and electronic properties around the core scaffold, which is crucial for structure-activity relationship (SAR) studies. researchgate.net

| Reactant Class | Functional Group Formed | Significance in Library Synthesis |

| Carboxylic Acids / Acyl Chlorides | Amide | Introduces a wide variety of R-groups; amides are common in bioactive molecules. |

| Sulfonyl Chlorides | Sulfonamide | Provides geometrically distinct and stable linkers; sulfonamides are important pharmacophores. |

| Aldehydes / Ketones (with reducing agent) | Secondary / Tertiary Amine | Modifies basicity and steric bulk around the nitrogen center. |

| Isocyanates / Isothiocyanates | Urea / Thiourea | Introduces hydrogen bond donors and acceptors, often found in enzyme inhibitors. |

| Alkyl Halides | Secondary / Tertiary Amine | Allows for simple alkyl chain extensions and modifications. |

This table outlines common strategies for derivatizing the amine group of this compound for the synthesis of chemical libraries.

Transformations of the Bromophenyl Moiety

The aryl bromide functionality of this compound is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These reactions are fundamental in modern organic synthesis and allow for the modular assembly of complex molecular architectures from simple precursors. youtube.com The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgnih.gov

Common cross-coupling reactions involving the bromophenyl group include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C(sp²)-C(sp²) bond, yielding biaryl compounds. This is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. libretexts.orgresearchgate.net

Heck Coupling: Reaction with an alkene to form a substituted styrene derivative. This reaction is highly stereoselective, typically yielding the trans product. mdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne, usually in the presence of a copper(I) co-catalyst, to produce an aryl-alkyne. mdpi.com

Negishi Coupling: Reaction with an organozinc reagent, which is known for its high reactivity and functional group tolerance. mdpi.com

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine, providing access to diarylamines or N-aryl heterocycles.

These transformations are compatible with the cyclopropylamine (B47189) moiety, allowing for late-stage functionalization and the synthesis of highly decorated derivatives of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Styrene derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Aryl-Substituted Compound |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | N-Aryl Amine |

This table presents a summary of common palladium-catalyzed cross-coupling reactions applicable to the bromophenyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The 4-bromophenyl moiety of the molecule is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct modification of the aromatic core, providing a powerful strategy for synthesizing a diverse range of structural analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, the carbon-bromine bond serves as the electrophilic site for the palladium catalyst to undergo oxidative addition, initiating the catalytic cycle. libretexts.orgyonedalabs.com This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 4-position of the phenyl ring. wikipedia.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.orgjk-sci.com

The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com In the context of this compound, this reaction would create a new carbon-carbon bond between the phenyl ring and one of the sp² carbons of the alkene, typically resulting in the formation of a stilbene or cinnamate derivative. wikipedia.orgnih.gov The reaction generally proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.

| Reaction | Typical Palladium Catalyst | Typical Base | Typical Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, DMF, often with water | Aryl/Vinyl Boronic Acid or Ester |

| Heck-Mizoroki Reaction | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ | Et₃N, K₂CO₃, or NaOAc | DMF, Acetonitrile (B52724), or Toluene | Alkene (e.g., Styrene, Acrylate) |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromine atom and the 2-aminocyclopropyl group.

Bromine: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the arenium ion). masterorganicchemistry.commasterorganicchemistry.com

2-Aminocyclopropyl Group: The amine functionality, via the cyclopropyl (B3062369) spacer, acts as an activating group and an ortho, para-director. The nitrogen's lone pair can participate in resonance, stabilizing the intermediate.

Given that the para position relative to the bromine is occupied by the cyclopropylamine group, and the para position relative to the cyclopropylamine is occupied by bromine, incoming electrophiles will be directed to the ortho positions. The positions ortho to the activating aminocyclopropyl group (and meta to the deactivating bromine) are the most likely sites of substitution.

Common EAS reactions include:

Nitration: (using HNO₃/H₂SO₄) introduces a nitro (-NO₂) group.

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) introduces another halogen atom.

Sulfonation: (using fuming H₂SO₄) introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: (using an alkyl/acyl halide and a Lewis acid) introduces an alkyl or acyl group.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Bromo-3-nitrophenyl)cyclopropanamine |

| Bromination | Br₂, FeBr₃ | 2-(3,4-Dibromophenyl)cyclopropanamine |

| Acylation | CH₃COCl, AlCl₃ | 2-(3-Acetyl-4-bromophenyl)cyclopropanamine |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like bromine) on the aromatic ring, is generally difficult for simple aryl halides. libretexts.org Such reactions typically require either the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate, or extremely harsh reaction conditions. chemistrysteps.commasterorganicchemistry.com

For this compound itself, the ring is not sufficiently electron-deficient to readily undergo the addition-elimination mechanism of NAS. libretexts.org However, derivatization of the molecule, for instance through nitration as described above, could render it susceptible to NAS. Alternatively, under conditions employing a very strong base (e.g., sodium amide, NaNH₂), an elimination-addition reaction can occur via a highly reactive benzyne intermediate, though this can lead to a mixture of regioisomeric products. chemistrysteps.comyoutube.com

Synthesis of Structural Analogues and Conjugates of this compound

Design Principles for Analog Generation and Diversification

The generation of structural analogues from a parent molecule like this compound is a cornerstone of medicinal chemistry and materials science, aimed at exploring the chemical space around a core scaffold to optimize properties. The principles of Diversity-Oriented Synthesis (DOS) are often employed to create libraries of compounds with high structural complexity and diversity. sci-hub.se

Key design principles for diversifying this compound include:

Scaffold Decoration: This involves modifying the peripheral functional groups while retaining the core (4-phenyl)cyclopropanamine scaffold.

Phenyl Ring Modification: The bromine atom is the primary site for diversification. As detailed in section 3.3.1, palladium-catalyzed cross-coupling reactions can be used to introduce a vast array of substituents, systematically altering steric and electronic properties.

Amine Group Functionalization: The primary amine is a versatile handle for forming amides, sulfonamides, ureas, or for undergoing reductive amination to yield secondary and tertiary amines. This allows for the introduction of new functional groups and the modulation of properties like polarity and hydrogen bonding capacity.

Scaffold Modification: This more advanced strategy involves altering the central cyclopropane-phenyl core. While synthetically more challenging, it can lead to novel chemical entities. This could involve, for example, synthesizing analogues with different substitution patterns on the phenyl ring (e.g., 2-bromo or 3-bromo isomers) or altering the cyclopropane ring itself.

Conjugation: The molecule can be conjugated to other chemical entities, such as fluorescent tags, polymers, or other pharmacophores, to create specialized probes or bifunctional molecules. The amine group is the most common site for such conjugation reactions.

Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives leverages the reactivity discussed previously in multi-step reaction sequences. A common strategy is to use the robust and versatile palladium-catalyzed cross-coupling reactions as a key step to build molecular complexity.

Strategy 1: Sequential Cross-Coupling and Amine Functionalization

A powerful approach involves first modifying the aromatic ring via a Suzuki or Heck reaction, followed by derivatization of the amine. This two-step sequence allows for the generation of a large matrix of compounds from a common intermediate.

Step A (Suzuki Coupling): React this compound with a selected boronic acid (e.g., 3-methoxyphenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). This replaces the bromine with the new aryl group.

Step B (Amide Formation): The resulting biphenyl derivative is then reacted with an acyl chloride or carboxylic acid (using coupling agents like EDC/HOBt) to functionalize the primary amine, yielding a complex amide derivative.

Strategy 2: Synthesis from Derivatized Precursors

An alternative approach is to build complexity in the precursors before the cyclopropane ring or the amine is formed. For instance, a substituted 4-bromobenzaldehyde could be used as a starting material.

Step A (Aldehyde Derivatization): A 4-bromobenzaldehyde is subjected to a reaction that modifies another part of the ring, for example, a Friedel-Crafts acylation.

Step B (Olefin Formation): The resulting ketone undergoes a Wittig or Horner-Wadsworth-Emmons reaction to form a substituted styrene.

Step C (Cyclopropanation): The styrene derivative is then cyclopropanated.

Step D (Amine Formation): The final step would involve converting a precursor functional group (e.g., a carboxylic acid via a Curtius or Hofmann rearrangement) into the primary amine. google.com This route provides access to derivatives that might be difficult to obtain by direct substitution on the final this compound molecule.

These strategies highlight the modularity of modern synthetic organic chemistry, allowing for the systematic and efficient construction of complex molecules built upon the 2-phenylcyclopropanamine scaffold.

Biological Activity and Molecular Mechanisms of Cyclopropanamine Derivatives

Investigation of Molecular Targets and Ligand-Target Interactions

Cyclopropanamine derivatives, particularly those with a 2-phenyl substitution, have been identified as potent modulators of several key biological targets. Their rigid cyclopropyl (B3062369) ring and amine group are crucial pharmacophoric features that enable interaction with various enzymes and receptors.

The primary mechanism of action for many 2-phenylcyclopropanamine derivatives involves the irreversible inhibition of flavin-dependent amine oxidases.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetics by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, primarily H3K4 and H3K9. nih.gov Its dysregulation is linked to various cancers, making it a significant therapeutic target. nih.gov

The parent compound, trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine, is a well-established mechanism-based irreversible inhibitor of LSD1. acs.org The inhibition occurs through the formation of a covalent adduct between the inhibitor and the enzyme's FAD cofactor. acs.org This inactivation is time-dependent, and studies have determined the kinetic parameters for this interaction. For 2-PCPA, the IC₅₀ value against LSD1 was found to be 20.7 µM, with a Kᵢ of 242 µM and a kᵢₙₐ꜀ₜ of 0.0106 s⁻¹. acs.orgbpsbioscience.com

Research into derivatives of 2-PCPA has aimed to enhance potency and selectivity for LSD1 over other related enzymes. Structurally designed derivatives have shown significantly improved inhibitory activity. For instance, compound S2101, a derivative of 2-PCPA, exhibited potent LSD1 inhibition with a kᵢₙₐ꜀ₜ/Kᵢ value of 4560 M⁻¹s⁻¹, a marked improvement over the parent compound. nih.gov

Monoamine Oxidase (MAO)

trans-2-Phenylcyclopropylamine was originally developed as a monoamine oxidase inhibitor (MAOI) for the treatment of depression. acs.org It acts as a non-selective, irreversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. acs.org

The mechanism of MAO inhibition is similar to that of LSD1, involving the formation of a covalent FAD adduct. acs.org However, 2-PCPA generally shows greater potency against the MAO enzymes compared to LSD1. The IC₅₀ values for 2-PCPA against MAO-A and MAO-B are 2.3 µM and 0.95 µM, respectively. acs.orgbpsbioscience.com The potency of inhibition (kᵢₙₐ꜀ₜ/Kᵢ) is approximately 2.4-fold and 16-fold higher for MAO-A and MAO-B, respectively, compared to LSD1, indicating limited selectivity. acs.org

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |

|---|---|---|---|---|

| trans-2-Phenylcyclopropylamine (2-PCPA) | LSD1 | 20.7 | 242.7 | acs.orgbpsbioscience.com |

| trans-2-Phenylcyclopropylamine (2-PCPA) | MAO-A | 2.3 | 101.9 | acs.orgbpsbioscience.com |

| trans-2-Phenylcyclopropylamine (2-PCPA) | MAO-B | 0.95 | 16 | acs.orgbpsbioscience.com |

Akt1

The Akt (Protein Kinase B) signaling pathway is crucial for regulating cell survival, proliferation, and metabolism. While inhibitors of Akt are of significant interest in cancer therapy, current research has focused on molecules that are structurally distinct from cyclopropanamine derivatives. nih.govnih.gov For example, API-1 is a small molecule that inhibits Akt by binding to its pleckstrin homology domain and preventing its translocation to the cell membrane. nih.gov Based on available literature, there is limited information directly linking 2-(4-Bromophenyl)cyclopropanamine or its close analogs to the inhibition of Akt1.

The 5-HT₂ family of serotonin receptors (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂꜀) are G-protein coupled receptors involved in numerous physiological and neuropsychiatric processes. Phenylalkylamine derivatives are known to interact with these receptors.

Studies on various phenylalkylamine derivatives, such as the 1-(2,5-dimethoxy-4-substituted-phenyl)-2-aminopropanes, have shown that these compounds often act as agonists or partial agonists at 5-HT₂ₐ and 5-HT₂꜀ receptors. thebiogrid.org However, many of these compounds exhibit a lack of selectivity between the 5-HT₂ₐ and 5-HT₂꜀ subtypes. While these findings provide a general context for how phenyl-substituted amine compounds might interact with serotonin receptors, specific binding affinities and functional activities for this compound at the 5-HT₂ receptor family are not extensively detailed in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency of Cyclopropanamines

The biological activity of 2-phenylcyclopropanamine derivatives can be finely tuned by altering substituents on both the phenyl and cyclopropyl rings, as well as by their stereochemistry.

The position and nature of substituents on the phenyl ring of 2-phenylcyclopropylamine have a profound impact on inhibitory potency and selectivity, particularly for LSD1 and MAO enzymes.

Research has demonstrated that adding substituents to the phenyl ring can enhance LSD1 inhibition while potentially reducing activity against MAOs. For example, the addition of a second phenyl group at the ortho position of the existing phenyl ring in 2-PCPA was a key design strategy in developing more potent and selective LSD1 inhibitors like S2101. nih.govacs.org This modification exploits differences in the active sites of LSD1 and the MAO enzymes. acs.org Specifically, introducing fluorine atoms to the phenyl ring was shown to decrease MAO-A inhibition by 40-fold while maintaining potent LSD1 inhibition. acs.org

While specific comparative studies on the positional isomerism of the bromo-substituent (e.g., ortho vs. meta vs. para) for 2-bromophenylcyclopropanamine are not detailed in the provided search results, the general principle is that such positional changes would alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target's binding pocket.

The 2-phenylcyclopropanamine scaffold contains two chiral centers, leading to the possibility of different stereoisomers. The trans isomers are generally more studied and have shown significant biological activity. For instance, trans-2-phenylcyclopropylamine is the active form in the drug tranylcypromine. acs.org

In Vitro Biological Evaluation of Cyclopropanamine Compounds

A variety of in vitro assays are employed to characterize the biological activity of cyclopropanamine derivatives. These methods are essential for determining potency, selectivity, and mechanism of action.

Enzyme inhibition is commonly assessed using biochemical assays that measure the activity of the target enzyme in the presence of the inhibitor. For LSD1 and MAO, this often involves using a substrate that, upon enzymatic action, produces a detectable signal such as hydrogen peroxide. acs.org This product can be quantified using coupled assays, for example, with horseradish peroxidase and a chromogenic or fluorogenic substrate. acs.org From these assays, key parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and kinetic constants (Kᵢ and kᵢₙₐ꜀ₜ) are determined. acs.org

In addition to enzyme assays, the cellular effects of these compounds are evaluated. For potential anticancer agents, in vitro antiproliferative assays are conducted using various cancer cell lines. nih.govgrafiati.com These assays measure the ability of a compound to inhibit cell growth or induce cell death, often yielding IC₅₀ values for cytotoxicity against specific cell lines. For example, novel cyclopropanecarboxamide (B1202528) derivatives have been evaluated for their cytotoxicity against lung cancer cell lines like A549 and H460. nih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for understanding how a compound interacts with its target within a cellular context and for elucidating its effects on downstream signaling pathways. For cyclopropanamine derivatives, these assays often focus on their anticancer potential through the inhibition of LSD1.

Research into indolin-5-yl-cyclopropanamine derivatives has demonstrated their ability to selectively inhibit LSD1, leading to antiproliferative activity in specific cancer cell lines. nih.gov One representative compound from this class, 7e , showed potent antiproliferative effects against the MV-4-11 acute myeloid leukemia (AML) cell line. nih.gov Further studies indicated that this compound could induce the differentiation of AML cells, a key therapeutic goal in leukemia treatment. nih.gov This is evidenced by the activation of the cell surface marker CD86, with an EC50 value of 470 nM, signifying target engagement and pathway modulation. nih.gov

The scaffolding function of LSD1, which is distinct from its catalytic demethylase activity, is another important aspect explored in cell-based assays. nih.gov Some inhibitors, known as scaffolding inhibitors, work by disrupting the protein-protein interactions of LSD1 with its binding partners, such as GFI1. nih.govnih.gov This disruption can alter cellular differentiation in cancer. nih.gov For example, scaffolding LSD1 inhibitors have been shown to potently reduce oxidative phosphorylation and glycolysis in natural killer (NK) cells. nih.gov At higher concentrations, these inhibitors can induce mitochondrial reactive oxygen species and deplete glutathione, which can completely abrogate the lytic capacity of NK cells. nih.gov

Table 1: Cell-Based Activity of a Representative Cyclopropanamine Derivative

| Compound | Cell Line | Assay Type | Result | Finding | Citation |

| 7e (Indolin-5-yl-cyclopropanamine derivative) | MV-4-11 (AML) | Antiproliferation | Selective activity | Potent antiproliferative effects | nih.gov |

| 7e (Indolin-5-yl-cyclopropanamine derivative) | AML Cells | CD86 Expression | EC50 = 470 nM | Induces cell differentiation | nih.gov |

Biochemical Assays for Enzyme Kinetics and Inhibition Characterization

Biochemical assays are fundamental for characterizing the direct interaction between an inhibitor and its target enzyme, providing quantitative measures of potency and elucidating the mechanism of inhibition. Cyclopropanamine derivatives have been extensively studied as inhibitors of the flavoenzymes MAO-A, MAO-B, and LSD1. nih.govresearchgate.net

The parent compound of many of these inhibitors, tranylcypromine, is a well-known irreversible inhibitor of both MAO and LSD1. researchgate.netnih.gov The inhibitory mechanism often involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor. nih.govresearchgate.net Spectral changes observed during the inactivation of MAO-A by certain cis-cyclopropylamine derivatives, such as a decrease in absorbance at 456 nm and an increase at 400 nm, are consistent with this flavin modification. nih.gov

Kinetic studies allow for the determination of key parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), the inhibition constant (Ki), and the rate of inactivation (kinact). For many cyclopropanamine derivatives, a time-dependent decrease in the IC50 value after pre-incubation with the enzyme indicates irreversible, mechanism-based inhibition. researchgate.net

For instance, a study on cis-N-benzyl-2-methoxycyclopropylamine demonstrated its high potency and selectivity for MAO-B. nih.gov After a 30-minute pre-incubation, this compound exhibited an IC50 of 5 nM for MAO-B and 170 nM for MAO-A. nih.gov This represents a significant increase in potency compared to assays without pre-incubation, highlighting its irreversible nature. researchgate.net In contrast, these specific derivatives showed no inhibition of LSD1, indicating a degree of selectivity can be engineered into the cyclopropanamine scaffold. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on indolin-5-yl-cyclopropanamine derivatives have also yielded potent and selective LSD1 inhibitors. nih.gov A representative compound, 7e , displayed an IC50 of 24.43 nM for LSD1, with over 200-fold selectivity against LSD2 and over 4000-fold selectivity against MAOs. nih.govfigshare.com

Table 2: Inhibitory Activity of Representative Cyclopropanamine Derivatives

| Compound | Target Enzyme | Assay Type | Result | Finding | Citation |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | Irreversible Inhibition | IC50 = 170 nM (after 30 min pre-incubation) | Potent irreversible inhibitor | nih.gov |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | Irreversible Inhibition | IC50 = 5 nM (after 30 min pre-incubation) | Highly potent and selective for MAO-B | nih.gov |

| 7e (Indolin-5-yl-cyclopropanamine derivative) | LSD1 | Enzyme Inhibition | IC50 = 24.43 nM | Potent and selective LSD1 inhibitor | nih.govfigshare.com |

| 7e (Indolin-5-yl-cyclopropanamine derivative) | LSD2 | Enzyme Inhibition | >200-fold selectivity vs LSD1 | Selective against LSD2 | nih.govfigshare.com |

| 7e (Indolin-5-yl-cyclopropanamine derivative) | MAOs | Enzyme Inhibition | >4000-fold selectivity vs LSD1 | Highly selective against MAOs | nih.govfigshare.com |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comnih.gov This method is instrumental in understanding the interaction between a ligand, such as 2-(4-Bromophenyl)cyclopropanamine, and a biological target, typically a protein.

Prediction of Binding Modes and Affinities within Active Sites

Molecular docking simulations can predict how this compound might fit into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a defined scoring function. The results can reveal the most likely binding mode and provide an estimate of the binding affinity, often expressed as a binding energy score. amazonaws.comsamipubco.com For instance, studies on other bromophenyl-containing compounds have successfully used molecular docking to identify key interactions and predict binding affinities. nih.govresearchgate.net

Analysis of Protein-Ligand Complex Stability and Interactions

Once a plausible binding pose is identified, further analysis can be performed to understand the stability of the protein-ligand complex. This involves examining the various non-covalent interactions that hold the ligand in place, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Molecular dynamics simulations can be employed to observe the dynamic behavior of the complex over time, providing insights into its stability and the persistence of key interactions. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and geometry of a molecule. These methods can provide highly accurate information about the properties of this compound.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, quantum chemical calculations can be used to determine the relative energies of its different conformers and to identify the most stable, low-energy conformations. utdallas.edu This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target. lumenlearning.com

Reactivity Predictions and Computational Studies of Reaction Mechanisms

Quantum chemical methods can also be used to predict the reactivity of a molecule. By calculating properties such as molecular orbital energies and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. mdpi.com Furthermore, these calculations can be used to model entire reaction pathways, determining the structures of transition states and calculating activation energies, which provides a deeper understanding of the reaction mechanism at a molecular level. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. frontiersin.org

A pharmacophore model for a series of active compounds can be generated and used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of new potential drug candidates. nih.govcapes.gov.br If this compound were found to have interesting biological activity, a pharmacophore model could be developed based on its key structural features and those of related active molecules. This model would encapsulate the crucial steric and electronic properties required for interaction with a specific biological target.

Development of Ligand-Based Pharmacophore Models for Activity

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of the biological target is unknown, but a set of ligands with known activities is available. youtube.com The fundamental principle is to identify the common steric and electronic features essential for a molecule's biological activity. youtube.com As defined by the IUPAC, a pharmacophore is an ensemble of these critical features that is necessary to ensure optimal molecular interactions with a specific biological target. youtube.com

The process involves aligning a training set of active and inactive compounds to deduce a 3D arrangement of pharmacophoric features, which may include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. youtube.comyoutube.com The resulting model acts as a 3D query to search for other molecules that possess the same features in the same spatial orientation. youtube.com These validated pharmacophore models can then be used to predict the activity of new or untested compounds, such as this compound, and to guide virtual screening campaigns. nih.gov The availability of various software tools facilitates the generation and validation of these models, which are ranked and refined to ensure predictive power. youtube.com

Identification of Novel Compound Scaffolds through Database Screening

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the model's features. nih.gov This process helps to filter vast libraries, containing hundreds of thousands to millions of molecules, to a manageable number of "hits" for further investigation. nih.gov This approach is not limited to known scaffolds but can also uncover entirely new molecular frameworks.

Recent research has demonstrated the power of screening large generated databases, such as GDB-4c, to find unexplored ring systems functionalized with amine groups. nih.govnih.gov In one study, this approach led to the enumeration of 1,139 possible amines and diamines, of which 680 were identified as novel scaffolds not previously listed in PubChem. nih.govnih.gov By synthesizing and testing compounds based on these new scaffolds, researchers were able to identify a novel N-benzylated azepane as a potent inhibitor of monoamine transporters. nih.govnih.gov This highlights how computational screening can successfully guide the discovery of innovative scaffolds that could be structurally related to or inspired by the core of this compound, expanding the potential for new drug candidates. nih.gov

Machine Learning Approaches in Predicting Biological Activity

Machine learning (ML) is increasingly integrated into drug discovery to build predictive models that can forecast the biological activity and properties of chemical compounds. nih.gov These computational methods can identify complex patterns in large datasets, offering a powerful tool to guide the design of molecules with improved efficacy and better absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropanamines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a correlation between the chemical structure of a compound and its biological activity. wikipedia.org These models relate predictor variables, which are physicochemical properties or molecular descriptors, to a response variable, such as the biological activity of the chemicals. wikipedia.org

A study focusing on 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives, a class of compounds structurally related to this compound, successfully applied 3D-QSAR methods to investigate their selectivity for the Dopamine D₃ Receptor (D₃R). mdpi.comnih.gov Two common 3D-QSAR techniques, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used. mdpi.com

CoMFA evaluates the steric and electrostatic fields of the molecules.

CoMSIA assesses additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The results showed that both the CoMFA and CoMSIA models had good predictive ability, as indicated by their high statistical parameters. mdpi.comnih.gov The analysis revealed that steric, electrostatic, and hydrophobic fields were crucial for the binding of these cyclopropylamine (B47189) derivatives to the D₃R. mdpi.com Such QSAR models provide a robust theoretical framework for understanding the structure-activity relationships of cyclopropanamines and predicting the activity of new analogs. nih.gov

QSAR Model Statistical Parameters for PCPMA Derivatives

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | SEE (Standard Error of Estimate) | F value | Components (N) | Field Contributions |

|---|---|---|---|---|---|---|

| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 | 10 | Steric & Electrostatic fields are important. mdpi.com |

| CoMSIA | 0.643 | 0.889 | - | - | 4 | Steric (37.5%) & Hydrophobic (72.5%) fields are important. mdpi.com |

Predictive Models for Optimized Compound Design

A primary application of QSAR and other machine learning models is to guide the design of new compounds with optimized properties before undertaking costly and time-consuming chemical synthesis. nih.govrsc.org By using a validated mathematical model, chemists can predict the activity of theoretical structures and prioritize the synthesis of those most likely to succeed. wikipedia.orgresearchgate.net

In the aforementioned study of PCPMA derivatives, the insights gained from the 3D-QSAR models were used to design four new compounds. nih.gov These novel derivatives were predicted by the model to have a stronger binding affinity for the D₃R. nih.gov This predictive capability is a cornerstone of modern computational drug design, allowing for a more rational and efficient approach to lead optimization. youtube.com By leveraging these predictive tools, researchers can explore a wider chemical space and focus resources on compounds with the highest probability of desired biological effects. rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for assessing the purity of 2-(4-Bromophenyl)cyclopropanamine and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these analytical efforts.

The development of a robust HPLC method is fundamental for the quantitative analysis of this compound and the detection of any process-related impurities. A typical reversed-phase HPLC (RP-HPLC) method is developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.net

A suitable method would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. researchgate.netmdpi.com

Method Validation: Validation of the HPLC method ensures it is fit for its intended purpose. wvu.edu Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired. researchgate.net

Precision: Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels, with relative standard deviation (RSD) values typically required to be below 2%.

Accuracy: Determined by recovery studies, where a known amount of pure standard is added to a sample matrix. Recoveries are generally expected to be within 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Since this compound possesses two stereocenters, it can exist as four stereoisomers (two pairs of enantiomers). Chiral chromatography is essential to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample, which is a critical quality attribute for chiral drug substances. wvu.eduunife.it

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including amines. nih.govnih.gov Another common approach involves the use of cyclodextrin-based CSPs. nih.gov The mobile phase is usually a non-polar organic solvent system, such as a mixture of hexane (B92381) and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution for basic analytes. nih.gov

Table 2: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 225 nm |

| Temperature | 25 °C |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elucidate the structure of this compound and its impurities.

Electrospray ionization (ESI) is a soft ionization technique that is ideal for polar and thermally labile molecules. nih.gov For this compound (C₉H₁₀BrN), ESI-MS in the positive ion mode would be used. The primary amine group is readily protonated, yielding a protonated molecule [M+H]⁺.

Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic pair of peaks separated by 2 m/z units, with nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Expected [M+H]⁺ for ⁷⁹Br isotope: 212.00 + 1.01 = 213.01 Da

Expected [M+H]⁺ for ⁸¹Br isotope: 214.00 + 1.01 = 215.01 Da

The observed m/z values of 213.0 and 215.0 would confirm the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. This hyphenated technique is invaluable for impurity profiling, allowing for the detection and tentative identification of minor components in the sample mixture. researchgate.net

By coupling the HPLC method described in section 6.1.1 to a mass spectrometer, each peak in the chromatogram can be analyzed to obtain its mass-to-charge ratio. This allows for the identification of impurities that may arise from the synthesis, such as unreacted starting materials (e.g., 4-bromo-styrene) or by-products. Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions of interest, providing structural information that aids in the definitive identification of these impurities. nih.gov A common fragmentation pathway for protonated amines involves alpha-cleavage, breaking the bond adjacent to the carbon bearing the nitrogen. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon-hydrogen framework. researchgate.netrsc.org

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic, methine, and methylene (B1212753) protons.

Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring would show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (~7.0-7.5 ppm).

Cyclopropyl (B3062369) Protons: The protons on the cyclopropane (B1198618) ring would appear in the upfield region (~0.8-2.5 ppm). They would display complex splitting patterns due to geminal (on the same carbon) and cis/trans (on adjacent carbons) couplings. The proton on the carbon attached to the phenyl group (H-2) and the proton on the carbon attached to the amino group (H-1) would be distinct methine signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments.

Aromatic Carbons: Four signals would be expected for the aromatic ring, with the carbon attached to bromine (C-Br) being significantly shielded compared to the others.

Cyclopropyl Carbons: Three distinct signals would be expected for the three carbons of the cyclopropane ring, appearing at high field strength. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to Br) | ~7.4 (d, 2H) | ~131 |

| Aromatic CH (meta to Br) | ~7.1 (d, 2H) | ~130 |

| Aromatic C-Br | - | ~120 |

| Aromatic C-Cyclopropyl | - | ~142 |

| Cyclopropyl CH-NH₂ (C1) | ~2.4 (m, 1H) | ~35 |

| Cyclopropyl CH-Ph (C2) | ~2.1 (m, 1H) | ~25 |

| Cyclopropyl CH₂ (C3) | ~0.9-1.2 (m, 2H) | ~15 |

| NH₂ | ~1.5 (s, broad, 2H) | - |

d = doublet, m = multiplet, s = singlet

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, key absorptions would confirm the presence of the amine, the aromatic ring, and the cyclopropyl group.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |

| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch (in-ring) | 1450 - 1600 |

| Aromatic Ring | C-H Bend (out-of-plane) | 800 - 850 (para-disubstituted) |

| Cyclopropyl Group | C-H Stretch | ~3080, ~2990 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Aryl Halide | C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Connectivity and Constitution: Absolute confirmation of the molecular structure.

Stereochemistry: The relative orientation (cis or trans) of the phenyl and amine substituents on the cyclopropyl ring. If a chiral resolution is performed and a single enantiomer crystallized, the absolute stereochemistry could be determined.

Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amine group of one molecule and the bromine or aromatic ring of another) and other non-covalent interactions that dictate the crystal packing.

Table 5: Hypothetical Crystal Data and Structure Refinement Parameters for this compound This table presents representative data that would be obtained from an X-ray crystallography experiment.

| Parameter | Example Value |

| Chemical Formula | C₉H₁₀BrN |

| Formula Weight | 212.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.512 |

| b (Å) | 5.884 |

| c (Å) | 15.231 |

| β (°) | 98.54 |

| Volume (ų) | 930.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.512 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Cyclopropanamines

The synthesis of cyclopropanes, particularly those with specific stereochemistry and functional groups, remains a significant challenge in organic chemistry. rsc.orgrsc.org Current methods often rely on energetic and hazardous reagents, such as diazo compounds or azides for Curtius rearrangements, which can be problematic for large-scale synthesis. researchgate.netpsu.edugoogle.com Future research will focus on developing safer, more efficient, and broadly applicable synthetic strategies.

Key areas of development include:

Transition-Metal Catalysis: The use of earth-abundant and biocompatible metals like iron to catalyze carbene transfer reactions is a growing area of interest. researchgate.net These methods can offer high levels of stereocontrol and functional group tolerance, which is crucial for creating diverse libraries of derivatives.

Photoredox Catalysis: Light-mediated reactions provide a powerful tool for forging chemical bonds under mild conditions. Photoinduced decarboxylation of α-ketoacids followed by acyl radical addition to cyclopropenes is one such emerging method for creating functionalized cyclopropanes. organic-chemistry.org

Flow Chemistry: Performing hazardous reactions, such as those involving azides or other unstable intermediates, in continuous flow reactors can significantly improve safety by minimizing the volume of reactive material at any given time. This approach also allows for precise control over reaction parameters, often leading to higher yields and purity.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective means of producing chiral molecules. The development of enzymes capable of catalyzing cyclopropanation or resolving racemic mixtures of cyclopropanamines could provide a direct and efficient route to enantiomerically pure compounds.

A comparison of prominent synthetic strategies highlights the ongoing evolution in the field:

| Methodology | Description | Advantages | Challenges for Future Development |

| Simmons-Smith Reaction | Utilizes a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes. mdpi.com | Well-established, often stereospecific for olefins with directing groups. | Stoichiometric use of zinc, sometimes moderate yields, limited functional group tolerance. |

| Transition-Metal Catalysis | Employs catalysts (e.g., Rh, Cu, Fe) to decompose diazo compounds for carbene transfer to an alkene. researchgate.net | High efficiency, excellent stereocontrol (enantioselectivity) is possible with chiral ligands. | Use of potentially explosive diazo precursors, cost of noble metal catalysts. |

| Kulinkovich Reaction | Involves the reaction of a Grignard reagent with a methyl carboxylate in the presence of a titanium(IV) alkoxide catalyst. | Provides access to 1-alkylcyclopropanols, which are versatile synthetic intermediates. | Limited to specific substrate classes, requires stoichiometric organometallic reagents. |

| Radical Cyclization | Intramolecular cyclization of radical intermediates, often generated from haloalkanes. organic-chemistry.org | Can be performed under mild conditions, tolerant of various functional groups. | Control of stereoselectivity can be challenging, potential for competing side reactions. |

Future methodologies will likely combine the best aspects of these approaches, aiming for catalytic, highly stereoselective, and environmentally benign processes applicable to a wide array of substrates.

Exploration of New Biological Targets and Potential Therapeutic Applications for 2-(4-Bromophenyl)cyclopropanamine Derivatives

The cyclopropylamine (B47189) moiety is a key pharmacophore in several approved drugs, most notably monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org However, the therapeutic potential of this scaffold extends far beyond this initial application. Derivatives of 2-phenylcyclopropanamine have shown activity at various receptors, indicating a rich polypharmacology that is yet to be fully explored.

For instance, a close analog, trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, has been identified as a potent agonist for the serotonin (B10506) 5-HT2 receptor family, making it a valuable tool for neuroscience research. beilstein-journals.org This finding suggests that derivatives of this compound could be systematically modified to target specific G-protein coupled receptors (GPCRs) or ion channels involved in neurological and psychiatric disorders.

Future research should focus on:

Systematic Derivatization: Creating a library of analogs by modifying the phenyl ring (e.g., altering substitution patterns) and the amine (e.g., alkylation, acylation) to probe structure-activity relationships (SAR).

Broad Phenotypic Screening: Testing these new derivatives in a wide range of cell-based assays to identify unexpected biological activities and novel therapeutic targets.

Target Deconvolution: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target(s) is crucial. This can be achieved using chemoproteomic techniques.

The cyclopropane (B1198618) ring is a feature in drugs approved for a wide range of diseases, suggesting that derivatives of this compound could be explored for new applications. psu.edu

| Potential Biological Target Class | Example Targets | Potential Therapeutic Area | Rationale |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine Receptors, Adrenergic Receptors | Psychiatry, Neurology | The phenylcyclopropanamine scaffold is a known modulator of aminergic systems. beilstein-journals.org |

| Enzymes | Monoamine Oxidase (MAO), Lysine-Specific Demethylase 1 (LSD1), Viral Proteases | Psychiatry, Oncology, Infectious Disease | The cyclopropylamine moiety is a classic irreversible inhibitor of flavin-dependent enzymes like MAO and LSD1. longdom.org |

| Ion Channels | Voltage-gated Sodium Channels, NMDA Receptors | Epilepsy, Neuropathic Pain | Small molecule amine-containing compounds are known to modulate ion channel function. |

| Viral Targets | Hepatitis C Virus (HCV) Protease, HIV Protease | Infectious Disease | Cyclopropane-containing drugs have been successfully developed for viral infections. psu.edu |

Integration of Advanced Computational and Experimental Approaches for Compound Optimization

The optimization of a lead compound is an iterative process that can be significantly accelerated by integrating computational modeling with experimental validation. mdpi.comnih.gov This hybrid approach allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, while minimizing the number of compounds that need to be synthesized and tested. nih.gov

A modern workflow for optimizing a lead compound like this compound would involve several key stages:

Structure-Based Design: If the crystal structure of a biological target is known, computational docking can be used to predict how analogs of the compound bind. This allows for the in-silico design of modifications that enhance binding affinity and selectivity.

Ligand-Based Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be built from experimental data. Machine learning algorithms can then use these models to predict the activity of virtual compounds and prioritize the most promising candidates for synthesis. mdpi.com

In Silico Profiling: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities. This early-stage filtering helps to deprioritize compounds that are likely to fail later in development.

Iterative Optimization Cycles: The process is cyclical. Promising compounds identified through computational methods are synthesized and tested experimentally. The new data is then fed back into the computational models to refine them, leading to a new round of predictions and a more efficient exploration of the chemical space. mdpi.com

| Stage | Computational Method | Experimental Validation | Goal |

| 1. Hit-to-Lead | Molecular Docking, Virtual Screening | Binding Assays (e.g., SPR, ITC) | Improve potency and confirm target engagement. |

| 2. Lead Optimization | QSAR, Free Energy Perturbation (FEP) | Cell-based Functional Assays, Early ADME assays | Enhance efficacy, selectivity, and drug-like properties. |

| 3. Preclinical | Physiologically Based Pharmacokinetic (PBPK) Modeling | In vivo efficacy and PK studies in animal models | Predict human pharmacokinetic profiles and guide in vivo study design. |

This integrated strategy ensures that synthetic chemistry efforts are focused on compounds with the highest probability of success, saving time and resources. nih.gov

Design of Next-Generation Cyclopropanamine-Based Chemical Probes and Tools

Chemical probes are indispensable tools for dissecting biological pathways and validating new drug targets. eubopen.org A well-designed probe should be potent, selective, and cell-permeable. By functionalizing a core scaffold like this compound, it is possible to create powerful chemical probes to explore its biological targets.

The design of a next-generation probe often involves incorporating three key features:

A "Warhead": A reactive group that can form a covalent bond with the target protein. For cyclopropylamines, the amine itself can act as a mechanism-based inactivator for certain enzymes. Alternatively, other reactive groups could be appended.

A Bioorthogonal Handle: A small, inert functional group, such as a terminal alkyne or an azide, that allows the probe to be tagged with a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry." nih.govtenovapharma.com

A Photoaffinity Label: A group like a diazirine or benzophenone (B1666685) that, upon exposure to UV light, becomes highly reactive and forms a covalent bond with nearby molecules, including the target protein. This is particularly useful for identifying targets of non-covalent binders. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses such probes to map the active state of entire enzyme families in complex biological systems. nih.gov A chemical probe based on this compound could be used to identify its binding partners in native proteomes, providing crucial insights into its mechanism of action.

| Probe Component | Function | Example Functional Groups |

| Core Scaffold | Provides binding affinity and selectivity for the target. | This compound |

| Warhead | Forms a covalent link with the target for stable labeling. | The intrinsic cyclopropylamine, or an appended electrophile (e.g., acrylamide). |

| Photoaffinity Group | Enables light-induced covalent cross-linking to the target. | Diazirine, Benzophenone. nih.gov |

| Reporter/Handle | Enables detection and/or enrichment of the probe-target complex. | Terminal Alkyne, Azide (for click chemistry), Fluorophore, Biotin. nih.gov |

The development of such sophisticated chemical tools derived from this compound will be essential for elucidating its biological function and validating its potential as a therapeutic agent.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 2-(4-Bromophenyl)cyclopropanamine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves cyclopropanation of a bromophenyl-substituted precursor. Key steps include:

- Cyclopropane ring formation : Using vinyl precursors with metal catalysts (e.g., Rh or Cu) under inert atmospheres .

- Bromophenyl integration : Electrophilic aromatic substitution or Suzuki coupling to introduce the bromophenyl group.

- Purification : Column chromatography or recrystallization to isolate the amine. Yield optimization requires control of temperature (0–25°C), solvent polarity (e.g., THF or DCM), and catalyst loading (1–5 mol%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR identify cyclopropane protons (δ ~1.0–2.5 ppm) and aromatic bromine coupling patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 226–228 for bromine isotope patterns) .

Q. How can researchers validate the purity of this compound?

- Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<1%) .

- Melting Point Analysis : Consistency with literature values (e.g., 164–168°C for hydrochloride salts) indicates purity .

- Elemental Analysis : Matches calculated C, H, N, and Br percentages .

Advanced Questions

Q. What experimental challenges arise in optimizing cyclopropanation reactions for this compound, and how are they addressed?

- Answer :

- Catalyst Deactivation : Rhodium catalysts may degrade in polar solvents. Substituting with Cu(I) or chiral catalysts improves stability .

- Diastereomer Formation : Chiral GC or HPLC separates enantiomers, while reaction conditions (e.g., low temperature) favor stereochemical control .

- Side Reactions : Bromine displacement during cyclopropanation requires inert atmospheres and anhydrous solvents .

Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?

- Answer :

- ORTEP-III Visualization : Graphical interfaces (e.g., ORTEP-3) model thermal ellipsoids to distinguish between positional disorder and true bond distortions .

- Twinned Data Refinement : SHELXL handles twinned crystals by applying HKLF5 format corrections, improving R1 values (<0.05) .

- Hydrogen Bonding Networks : Residual density maps (e.g., using Fo-Fc plots) validate amine group interactions in crystal packing .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Answer :

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the cyclopropane ring .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aligning with experimental kinetic data .

- Docking Studies : AutoDock Vina evaluates binding affinities for biological applications (e.g., enzyme inhibition) .

Data Contradictions and Resolution

- Contradiction : Discrepancies in reported melting points (e.g., hydrochloride salt vs. free base).

- Resolution : Verify salt form and purity via elemental analysis and DSC (differential scanning calorimetry) .

- Contradiction : Varied C NMR shifts for cyclopropane carbons.

- Resolution : Standardize solvent (e.g., CDCl) and temperature (25°C) during acquisition .

Applications in Research

- Material Science : Functionalizes surfaces for sensors via amine-group coordination to metal nanoparticles .

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors; optimized via Buchwald-Hartwig amination .

- Analytical Standards : Calibrates LC-MS systems for trace brominated compound detection in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.